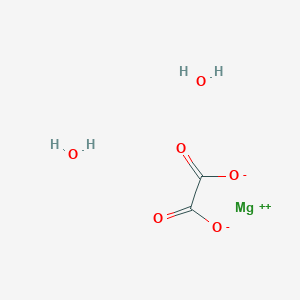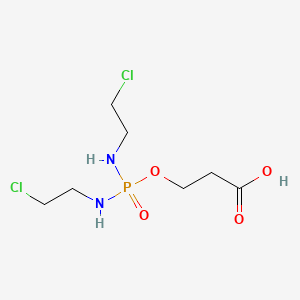
Carboxyifosfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxyifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. This compound can be biosynthesized from aldoifosfamide; which is catalyzed by the enzyme retinal dehydrogenase 1. In humans, this compound is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
This compound is a phosphorodiamide.
Wissenschaftliche Forschungsanwendungen
Metabolism of Ifosfamide in Human Liver Microsomes : A study by Preiss et al. (2002) focused on determining the turnover of ifosfamide, including the codetermination of keto- and carboxyifosfamide in human liver microsomes. This research was significant for understanding the metabolic pathway and activity of ifosfamide and its metabolites, including this compound (Preiss et al., 2002).
Urinary Stability of this compound : Joqueviel et al. (1997) investigated the stability of this compound in human urine under various conditions. This study is crucial for understanding the stability and degradation behavior of this compound in biological samples, which is important for clinical monitoring and pharmacokinetic studies (Joqueviel et al., 1997).
Ifosfamide Metabolism and Excretion : Gilard et al. (2004) conducted a study on the urinary excretion of ifosfamide and its phosphorated metabolites, including this compound. The research provided insights into the excretion profiles of ifosfamide metabolites, which is essential for understanding the drug's pharmacokinetics and optimizing its therapeutic use (Gilard et al., 2004).
Impact of Administration Route on Metabolism : A study by Lind et al. (2008) explored how the route of administration and dose fractionation of ifosfamide affected the metabolism and excretion of its metabolites, including this compound. This research is significant for therapeutic strategies and understanding the influence of administration methods on drug metabolism (Lind et al., 2008).
Partitioning of Ifosfamide and its Metabolites in Blood : Momerency et al. (1996) studied the partitioning of ifosfamide and its metabolites between red blood cells and plasma, providing valuable information on the distribution and transport of these compounds within the body, which is crucial for optimizing dosing and reducing toxicity (Momerency et al., 1996).
Eigenschaften
CAS-Nummer |
53459-52-2 |
|---|---|
Molekularformel |
C7H15Cl2N2O4P |
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
3-bis(2-chloroethylamino)phosphoryloxypropanoic acid |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(14,11-5-3-9)15-6-1-7(12)13/h1-6H2,(H,12,13)(H2,10,11,14) |
InChI-Schlüssel |
DNDBVHDNSYHKLI-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(NCCCl)NCCCl)C(=O)O |
Kanonische SMILES |
C(COP(=O)(NCCCl)NCCCl)C(=O)O |
| 53459-52-2 | |
Synonyme |
carboxyifosfamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




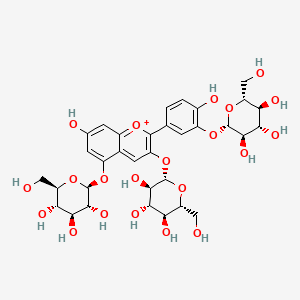


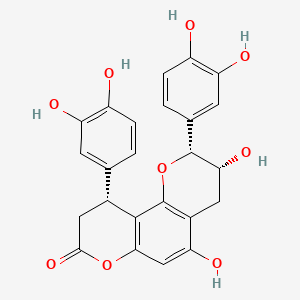

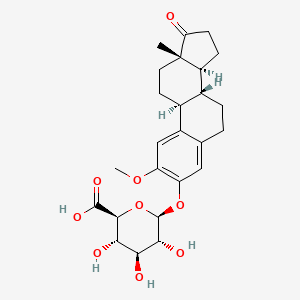
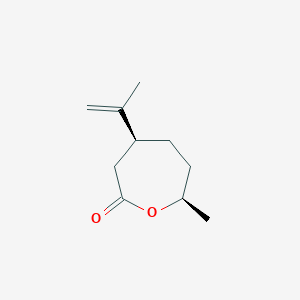


![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)
